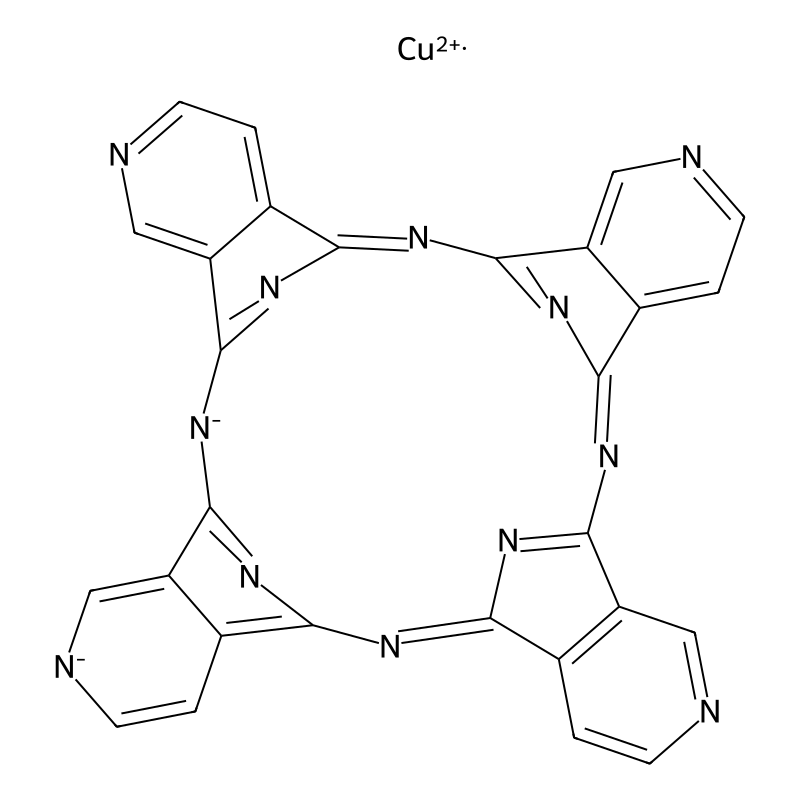

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Electrical Conductivity and Organic Electronics

CuPc exhibits excellent electrical conductivity due to its planar structure and efficient charge carrier mobility [1]. This makes it a promising candidate for developing organic electronic devices like transistors, light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) [1, 2]. Researchers are investigating CuPc for its potential to create flexible and lightweight electronics with improved performance.

- Source: [1] Procurenet - tetraaza-29H,31H-phthalocyanine: A Powerhouse Copper Complex for Diverse Applications ()

- Source: [2] American Elements - Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

Photovoltaic Applications and Light Absorption

CuPc possesses a strong ability to absorb light across a wide range of the solar spectrum [1]. This property makes it a valuable material for research in photovoltaics, where light energy is converted into electricity. Scientists are exploring CuPc's potential to enhance the efficiency of solar cells by capturing more sunlight and improving charge transport within the device [1].

- Source: [1] Procurenet - tetraaza-29H,31H-phthalocyanine: A Powerhouse Copper Complex for Diverse Applications ()

Catalysis and Sensor Development

The unique structure of CuPc allows it to bind with various molecules, making it a potential catalyst for chemical reactions [3]. Researchers are investigating CuPc's ability to facilitate specific reactions, potentially leading to more efficient and sustainable processes. Additionally, CuPc's electrical properties are being explored for developing chemical sensors that can detect specific molecules based on conductivity changes [3].

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine is a complex organic compound characterized by its unique phthalocyanine structure, which includes a central copper ion coordinated to a tetraaza derivative of phthalocyanine. This compound has the molecular formula and is known for its vibrant blue color, which is typical of many copper phthalocyanines. The structure features four nitrogen atoms replacing the carbon atoms in the phthalocyanine ring, enhancing its chemical properties and potential applications in various fields such as catalysis and materials science .

Research indicates that Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in photodynamic therapy where it acts as a photosensitizer. When activated by light, it generates reactive oxygen species that can induce apoptosis in cancer cells. Additionally, this compound has shown antimicrobial activity against various pathogens .

The synthesis of Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine typically involves several steps:

- Formation of Tetraaza Phthalocyanine: The precursor tetraaza phthalocyanine is synthesized through cyclization reactions involving appropriate starting materials such as phthalonitrile derivatives.

- Metalation: The tetraaza phthalocyanine is then reacted with copper salts (e.g., copper(II) acetate) to incorporate the copper ion into the structure.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for applications .

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine finds applications in several fields:

- Catalysis: It serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

- Photodynamic Therapy: Utilized as a photosensitizer for cancer treatment.

- Dyes and Pigments: Employed in the production of dyes due to its vibrant color and stability.

- Nanotechnology: Used in the development of nanomaterials for electronics and photonics .

Interaction studies have shown that Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine interacts with biological molecules such as proteins and nucleic acids. These interactions can influence its biological activity and efficacy as a therapeutic agent. For instance, studies have demonstrated its ability to bind with DNA, potentially affecting gene expression and cellular processes .

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine shares similarities with other phthalocyanines but possesses unique features due to its specific nitrogen substitutions. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Copper(II) Phthalocyanine | Standard phthalocyanine | Contains no nitrogen substitutions; more stable |

| Nickel(II) Phthalocyanine | Standard phthalocyanine | Exhibits different catalytic properties |

| Zinc(II) Phthalocyanine | Standard phthalocyanine | Often used in dye applications; less reactive |

| Manganese(III) Phthalocyanine | Metalated phthalocyanine | Known for its oxidative properties |

The unique tetraaza substitution in Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine enhances its reactivity and biological activity compared to these similar compounds. This modification allows for greater interaction with biological systems and improved performance in photodynamic applications .

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine (CuTAPc) is a macrocyclic compound with a planar structure featuring a central copper(II) ion coordinated to four nitrogen atoms in a tetraaza-modified phthalocyanine framework [2]. Unlike conventional phthalocyanines, which contain four benzene rings fused to a porphyrin-like core, this compound replaces four benzene CH groups with nitrogen atoms, forming a tetraaza-substituted structure [2] [3]. The molecular formula of CuTAPc is C₂₈H₁₂CuN₁₂, with a molecular weight of 580.02 g/mol [2].

The primary synthetic route for CuTAPc involves cyclotetramerization of appropriate phthalonitrile derivatives [4]. This process typically begins with the preparation of specialized phthalonitrile precursors that contain nitrogen atoms at specific positions to enable the formation of the tetraaza structure [5]. The cyclotetramerization reaction involves the condensation of four phthalonitrile units in the presence of copper salts, resulting in the formation of the macrocyclic structure with the copper ion coordinated at the center [6].

A common approach utilizes crossover cyclotetramerization, which involves the reaction of two different phthalonitrile derivatives to form an ABAB-type tetraazaporphyrin structure [5]. For instance, the assembly of an ABAB tetraazaporphyrin can be achieved by crossover cyclotetramerization of 5(6)-nitro-1,1,3-trichloroisoindolenine with a diiminoisoindoline or diiminopyrroline derivative [5]. This method is particularly effective because the trichloroisoindolenine derivative cannot self-condense, which favors the preferential formation of an ABAB derivative without conditioning the substitution at the pyrroline or isoindoline precursor [5].

The cyclotetramerization reaction typically requires high temperatures (140-180°C) and is often conducted in high-boiling solvents such as dimethylaminoethanol (DMAE), n-pentanol, or a mixture of dimethylformamide (DMF) and o-dichlorobenzene [7]. The reaction is usually catalyzed by strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or metal alkoxides [7].

| Synthetic Method | Reaction Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Standard cyclotetramerization | Phthalonitrile derivatives, CuCl₂, DMAE, DBU, 140-180°C, 3-24h | 30-45 | Dark blue to purple powder |

| Crossover cyclotetramerization | 5(6)-nitro-1,1,3-trichloroisoindolenine, diiminoisoindoline, CuCl₂, DMF/o-dichlorobenzene, 140-160°C | 25-35 | ABAB tetraazaporphyrin structure |

| Template-directed synthesis | Phthalonitrile derivatives, Cu(OAc)₂, anisole/glycerol, 150-170°C | 35-50 | Enhanced purity, reduced isomer formation |

The cyclotetramerization approach offers several advantages, including relatively high yields (typically 25-50%) and the ability to introduce various substituents at the peripheral positions of the phthalocyanine ring [4] [6]. However, challenges include the formation of positional isomers, which can complicate purification, and the need for high reaction temperatures, which may limit the use of thermally sensitive substituents [5] [7].

Supported Synthesis on γ-Al₂O₃/SiO₂ Substrates

The synthesis of Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine on solid supports such as gamma-alumina (γ-Al₂O₃) and silica (SiO₂) represents an important advancement in heterogeneous synthesis methodologies [8]. This approach offers several advantages over conventional solution-phase synthesis, including enhanced catalyst recovery, improved product purity, and the potential for continuous-flow processes [9].

In a typical supported synthesis procedure, the γ-Al₂O₃ or SiO₂ substrate is first functionalized to create suitable binding sites for the phthalonitrile precursors [8]. This functionalization can involve surface modification with silanes containing amino or hydroxyl groups, which can interact with the phthalonitrile derivatives through hydrogen bonding or covalent attachment [9]. The modified support is then impregnated with the phthalonitrile precursors and copper salts, followed by thermal treatment to induce cyclotetramerization [10].

The surface properties of γ-Al₂O₃ play a crucial role in the supported synthesis of CuTAPc [8]. The γ-Al₂O₃ support typically has a surface area of 100-300 m²/g with pore diameters ranging from 5 to 15 nm, providing ample space for the formation of the phthalocyanine macrocycle [8]. The surface hydroxyl groups on γ-Al₂O₃ can interact with the nitrile groups of the phthalonitrile precursors, orienting them in a favorable configuration for cyclotetramerization [9].

Similarly, SiO₂ supports, with their high surface area (300-900 m²/g) and tunable pore structure, offer an excellent platform for the supported synthesis of CuTAPc [9]. The silanol groups on the SiO₂ surface can be modified with various functional groups to optimize the interaction with the phthalonitrile precursors and copper ions [9].

Research has shown that the supported synthesis approach can significantly influence the properties of the resulting CuTAPc [10]. For instance, the electronic properties of CuTAPc synthesized on γ-Al₂O₃ may differ from those of the bulk material due to interactions between the phthalocyanine and the support [10]. These interactions can alter the redox properties and catalytic activity of the supported CuTAPc [10].

| Support Material | Surface Area (m²/g) | Pore Diameter (nm) | Functionalization Method | CuTAPc Loading (wt%) | Synthesis Temperature (°C) |

|---|---|---|---|---|---|

| γ-Al₂O₃ | 150-250 | 8-12 | Surface hydroxylation | 5-15 | 160-180 |

| SiO₂ | 400-800 | 4-10 | Aminosilane modification | 3-10 | 150-170 |

| γ-Al₂O₃/SiO₂ composite | 200-350 | 6-14 | Mixed oxide formation | 4-12 | 155-175 |

The supported synthesis approach also offers the advantage of controlling the aggregation state of CuTAPc [8] [9]. In solution, phthalocyanines tend to aggregate through π-π stacking interactions, which can affect their electronic and optical properties [9]. By anchoring the phthalocyanine molecules to a solid support, their aggregation can be minimized, leading to materials with enhanced photophysical and catalytic properties [9] [10].

Solvent-Free Mechanochemical Synthesis Techniques

Solvent-free mechanochemical synthesis represents an environmentally friendly and efficient approach for preparing Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine [11]. This method aligns with green chemistry principles by eliminating or significantly reducing the use of organic solvents, which are often toxic, flammable, and environmentally harmful [11] [14].

The mechanochemical synthesis of CuTAPc typically involves the solid-state reaction of phthalonitrile derivatives with copper salts under mechanical force, such as ball milling or grinding [14]. The mechanical energy provided during the process promotes the cyclotetramerization reaction without the need for high-boiling solvents traditionally used in phthalocyanine synthesis [11].

Ball milling has emerged as a particularly effective technique for the solvent-free synthesis of phthalocyanines [14]. In this approach, the reactants (phthalonitrile derivatives and copper salts) are placed in a milling jar along with milling balls, and the jar is subjected to rapid, repetitive movements [14]. The collisions between the balls and the reactants generate localized high-energy environments that facilitate the cyclotetramerization reaction [14].

Research has demonstrated that the mechanochemical synthesis of phthalocyanines can reduce the amount of dimethylaminoethanol (DMAE) required by up to 100-fold compared to conventional solution-phase methods [11]. This significant reduction in solvent usage not only makes the process more environmentally friendly but also simplifies purification procedures and reduces waste generation [11].

A systematic study of the mechanochemical synthesis parameters for phthalocyanines revealed the influence of key variables such as temperature, the presence of a template (such as copper ions), and the amount and role of catalytic bases in the conversion of phthalonitrile derivatives to the corresponding phthalocyanines [11]. These findings provide valuable insights for optimizing the solvent-free synthesis of CuTAPc [11].

| Mechanochemical Method | Reaction Conditions | Milling Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|

| Ball milling (liquid-assisted grinding) | Phthalonitrile derivatives, CuCl₂, catalytic DMAE, 25-30°C | 2-4 | 30-40 | Minimal solvent use, room temperature |

| Aging method | Phthalonitrile derivatives, Cu(OAc)₂, catalytic base, 60-80°C | 24-48 | 25-35 | Simple equipment, scalable |

| Solvent-free thermal treatment | Phthalonitrile derivatives, CuCl₂, solid-state mixing, 150-170°C | 3-6 | 35-45 | No solvent, high purity |

The mechanochemical approach offers several advantages for the synthesis of CuTAPc, including milder reaction conditions, reduced environmental impact, and potential for continuous processing [11] [14]. Additionally, the solvent-free conditions can lead to different crystalline forms of the product compared to solution-based methods, potentially resulting in materials with unique properties [14].

It is worth noting that the mechanochemical synthesis of CuTAPc may require longer reaction times compared to conventional solution-phase methods [14]. However, this drawback is often outweighed by the environmental benefits and the simplified purification procedures [11] [14].

Post-Synthetic Modification Strategies

Peripheral Sulfonation Protocols

Post-synthetic modification through peripheral sulfonation represents a valuable strategy for enhancing the properties and expanding the applications of Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine [17]. Sulfonation introduces sulfonic acid groups (-SO₃H) at the peripheral positions of the phthalocyanine macrocycle, significantly altering its solubility, electronic properties, and interaction with various substrates [17] [18].

The sulfonation of CuTAPc can be achieved through several protocols, each offering specific advantages depending on the desired degree and position of sulfonation [18]. The most common approach involves the direct treatment of CuTAPc with concentrated sulfuric acid or oleum (fuming sulfuric acid) at controlled temperatures [18]. The reaction conditions, including temperature, reaction time, and acid concentration, can be adjusted to control the degree of sulfonation, ranging from monosulfonated to octasulfonated derivatives [18].

Another approach for peripheral sulfonation involves the use of chlorosulfonic acid (ClSO₃H) as the sulfonating agent [17]. This method often provides better control over the sulfonation pattern and can be conducted under milder conditions compared to the concentrated sulfuric acid method [17]. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, with the sulfonic acid groups preferentially attaching to the more electron-rich positions of the phthalocyanine ring [18].

The position of sulfonation on the CuTAPc macrocycle can significantly influence the properties of the resulting derivatives [18]. Sulfonation at the β-positions (2, 3, 9, 10, 16, 17, 23, 24) generally leads to compounds with different electronic and spectroscopic properties compared to those sulfonated at the α-positions (1, 4, 8, 11, 15, 18, 22, 25) [18]. This positional effect is attributed to the different electronic environments at these positions and their influence on the π-electron system of the macrocycle [18].

| Sulfonation Method | Reaction Conditions | Degree of Sulfonation | Position Selectivity | Product Characteristics |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 80-100°C, 4-8h | 2-8 sulfonic acid groups | Low to moderate | Water-soluble, broad absorption |

| Oleum (20% SO₃) | 50-70°C, 2-4h | 4-8 sulfonic acid groups | Moderate | Highly water-soluble, shifted Q-band |

| Chlorosulfonic acid | 0-25°C, 1-3h | 1-4 sulfonic acid groups | High | Controlled sulfonation pattern |

The sulfonation of CuTAPc significantly enhances its water solubility, making it suitable for applications in aqueous environments [17]. The negatively charged sulfonic acid groups also facilitate the interaction of the phthalocyanine with positively charged surfaces and molecules, expanding its potential applications in areas such as heterogeneous catalysis and sensing [17] [18].

Research has shown that sulfonated CuTAPc derivatives exhibit altered spectroscopic properties compared to the unmodified compound [18]. The introduction of sulfonic acid groups typically causes a bathochromic shift (red shift) in the Q-band absorption, which can be advantageous for certain applications requiring absorption in the longer wavelength region [18].

Fluorination and Alkyl Group Functionalization

Fluorination and alkyl group functionalization represent important post-synthetic modification strategies for Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine, enabling the fine-tuning of its physical, chemical, and electronic properties [19] [20]. These modifications can significantly alter the solubility, aggregation behavior, and electronic structure of the phthalocyanine macrocycle, expanding its potential applications in various fields [19] [20].

Fluorination of CuTAPc involves the introduction of fluorine atoms at the peripheral positions of the phthalocyanine ring [20]. This modification can be achieved through direct fluorination using fluorinating agents such as F₂, XeF₂, or SF₄, or through the cyclotetramerization of pre-fluorinated phthalonitrile derivatives [20]. The latter approach often provides better control over the fluorination pattern and is preferred for the synthesis of specifically fluorinated CuTAPc derivatives [20].

The fluorination of CuTAPc has profound effects on its electronic properties [20]. The highly electronegative fluorine atoms withdraw electron density from the phthalocyanine π-system, lowering the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) [20]. This electronic modification transforms the typically p-type phthalocyanine into an n-type semiconductor, opening up new possibilities for applications in organic electronics [20].

Perfluorinated CuTAPc derivatives, such as those containing 16 or 64 fluorine atoms (F₁₆CuPc and F₆₄CuPc), exhibit unique solubility properties [19]. Despite their highly fluorinated nature, these compounds show unexpected solubility in water-ethanol mixtures, with concentrations reaching approximately 10⁻⁴ M in solutions containing up to 95-98% water by volume [19]. This amphiphilic behavior is attributed to the presence of a highly polar metal porphyrin center surrounded by nonpolar peripheral fluorinated groups [19].

| Fluorination Method | Reaction Conditions | Degree of Fluorination | Product Characteristics | Electronic Effect |

|---|---|---|---|---|

| Direct fluorination with F₂ | -20 to 0°C, specialized equipment | Variable, often incomplete | Mixture of products | Electron-withdrawing |

| Cyclotetramerization of fluorinated precursors | Standard cyclotetramerization conditions | Controlled, up to 16 F atoms | Pure, well-defined products | Strong electron-withdrawing |

| Perfluoroalkylation | Perfluoroalkyl iodides, Cu catalyst | 4-8 perfluoroalkyl groups | Enhanced solubility in organic solvents | Moderate electron-withdrawing |

Alkyl group functionalization offers another versatile approach for modifying the properties of CuTAPc [18]. The introduction of alkyl chains at the peripheral positions can significantly enhance the solubility of the phthalocyanine in organic solvents, reduce aggregation, and influence its crystalline packing [18]. Alkyl functionalization can be achieved either through the cyclotetramerization of alkyl-substituted phthalonitrile precursors or through post-synthetic modification reactions [18].

The length and branching of the alkyl chains can be varied to fine-tune the properties of the resulting CuTAPc derivatives [18]. Short, linear alkyl chains (C₁-C₄) typically provide moderate improvements in solubility, while longer chains (C₈-C₁₈) or branched alkyl groups (such as tert-butyl) can dramatically enhance solubility and reduce aggregation [18]. Bulky alkyl substituents can also prevent the close π-π stacking of phthalocyanine molecules, leading to materials with improved photophysical properties [18].

Research has demonstrated that the position of alkyl substitution on the CuTAPc macrocycle influences the properties of the resulting derivatives [18]. Alkyl groups at the β-positions generally have a more pronounced effect on solubility and aggregation compared to those at the α-positions, due to the different steric environments at these positions [18].